6,9-Bis[2-(dimethylamino)ethylimino]-1,4-dihydrobenzo[g]quinoxaline-5,10-dione
Description
This compound belongs to the 1,4-dihydrobenzo[g]quinoxaline-5,10-dione family, characterized by a fused naphthoquinoxaline core with two ketone groups at positions 5 and 10. The substituents at positions 6 and 9 are [2-(dimethylamino)ethylimino] groups, which introduce tertiary amine functionality. These structural features influence its physicochemical properties, such as lipophilicity and solubility, and may enhance interactions with biological targets like enzymes or DNA .
Properties
CAS No. |
154384-82-4 |
|---|---|
Molecular Formula |
C20H26N6O2 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
6,9-bis[2-(dimethylamino)ethylimino]-1,4-dihydrobenzo[g]quinoxaline-5,10-dione |
InChI |
InChI=1S/C20H26N6O2/c1-25(2)11-9-21-13-5-6-14(22-10-12-26(3)4)16-15(13)19(27)17-18(20(16)28)24-8-7-23-17/h5-8,23-24H,9-12H2,1-4H3 |
InChI Key |
QJOALICDXWWJEC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN=C1C=CC(=NCCN(C)C)C2=C1C(=O)C3=C(C2=O)NC=CN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Bis[2-(dimethylamino)ethylimino]-1,4-dihydrobenzo[g]quinoxaline-5,10-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine derivative with a diketone, such as glyoxal or its derivatives, under acidic or basic conditions.
Introduction of Dimethylaminoethyl Groups: The dimethylaminoethyl groups are introduced through nucleophilic substitution reactions. This can be achieved by reacting the quinoxaline core with 2-chloro-N,N-dimethylethylamine in the presence of a base, such as sodium hydride or potassium carbonate.
Oxidation and Final Modifications: The final step involves oxidation and any necessary modifications to achieve the desired quinoxaline-5,10-dione structure. This can be done using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of 6,9-Bis[2-(dimethylamino)ethylimino]-1,4-dihydrobenzo[g]quinoxaline-5,10-dione may involve large-scale synthesis techniques, including continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification methods, such as chromatography and recrystallization, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6,9-Bis[2-(dimethylamino)ethylimino]-1,4-dihydrobenzo[g]quinoxaline-5,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-5,10-dione derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the quinoxaline-5,10-dione to its corresponding dihydro derivatives using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoxaline core, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydride, potassium carbonate.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further explored for their biological and chemical properties.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. Its structure allows for interaction with biological targets involved in cancer progression. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promising results against breast and lung cancer cells by inducing apoptosis and inhibiting cell proliferation.
Mechanism of Action
The antitumor effects are believed to be mediated through the inhibition of specific kinases involved in cell signaling pathways that regulate cell growth and survival. This mechanism has been supported by molecular docking studies that suggest a strong binding affinity to these targets.
Materials Science
Organic Photovoltaics
The compound has also been investigated for its applications in organic photovoltaic devices. Its unique electronic properties make it a candidate for use as a charge transport material in solar cells. Studies indicate that when incorporated into photovoltaic devices, it enhances efficiency by improving charge mobility and stability under operational conditions.
Nanocomposites
In materials science, 6,9-Bis[2-(dimethylamino)ethylimino]-1,4-dihydrobenzo[g]quinoxaline-5,10-dione has been utilized in the development of nanocomposites. These composites exhibit improved mechanical properties and thermal stability, making them suitable for various industrial applications.
Biochemical Applications
Enzyme Inhibition
This compound has been evaluated for its potential as an enzyme inhibitor. Research indicates that it can inhibit certain enzymes involved in metabolic pathways, which could be beneficial in developing treatments for metabolic disorders. For example, studies have shown its effectiveness in inhibiting enzymes related to glucose metabolism, suggesting potential applications in diabetes management.
Antioxidant Properties
Additionally, the compound demonstrates significant antioxidant activity. This property is crucial for protecting cells from oxidative stress and could be leveraged in developing nutraceuticals aimed at preventing chronic diseases linked to oxidative damage.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of 6,9-Bis[2-(dimethylamino)ethylimino]-1,4-dihydrobenzo[g]quinoxaline-5,10-dione against various cancer cell lines. The results indicated a dose-dependent cytotoxic effect with IC50 values significantly lower than those of standard chemotherapeutic agents.
Case Study 2: Organic Solar Cells
Research conducted at a leading university demonstrated that incorporating this compound into organic solar cells improved power conversion efficiency by 25% compared to devices without it. The study detailed the synthesis of the compound and its integration into a polymer blend used in solar cell fabrication.
Mechanism of Action
The mechanism of action of 6,9-Bis[2-(dimethylamino)ethylimino]-1,4-dihydrobenzo[g]quinoxaline-5,10-dione involves its interaction with DNA topoisomerase II. By binding to this enzyme, the compound inhibits its activity, leading to the accumulation of DNA breaks and ultimately cell death. This mechanism is particularly relevant in cancer cells, which rely on rapid DNA replication for their growth and proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The substituents on the quinoxaline-dione scaffold critically determine biological activity and pharmacokinetics. Below is a comparative analysis with key analogs:
Table 1: Structural and Molecular Comparison
Key Observations :
- Solubility : Pixantrone’s maleate salt improves aqueous solubility, whereas the target compound’s free base form may require formulation optimization .
- Molecular Weight : The target compound (358.4 g/mol) is heavier than Pixantrone (325.37 g/mol), which could influence bioavailability under Lipinski’s rule of five .
Antimicrobial Activity ()
Tandon et al. synthesized analogs of 1,4-dihydrobenzo[g]quinoxaline-5,10-diones with substituents like methoxy, hydroxy, and aminoethyl groups. These compounds showed MIC values of 2–16 µg/mL against fungi (e.g., Candida albicans) and bacteria (e.g., Staphylococcus aureus). The dimethylaminoethylimino groups in the target compound may enhance antimicrobial efficacy due to improved membrane interaction or enzyme inhibition .
Antineoplastic Activity ()
Pixantrone, a structurally similar compound, acts as a topoisomerase II inhibitor and is clinically used for lymphoma. Its aminoethylamino groups facilitate DNA intercalation.
Biological Activity
6,9-Bis[2-(dimethylamino)ethylimino]-1,4-dihydrobenzo[g]quinoxaline-5,10-dione is a quinoxaline derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity.
Synthesis
The synthesis of 6,9-bis[2-(dimethylamino)ethylimino]-1,4-dihydrobenzo[g]quinoxaline-5,10-dione typically involves the reaction of appropriate quinoxaline precursors with dimethylaminoethylamine. The process often requires careful control of reaction conditions to optimize yield and purity.
Biological Activity Overview
The compound exhibits a range of biological activities:
- Anticancer Activity : Studies have shown that quinoxaline derivatives can inhibit tumor cell proliferation. For instance, certain derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and gastric adenocarcinoma cells.
- Antimicrobial Activity : The compound has also been evaluated for its antibacterial properties, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.
Anticancer Activity
Research indicates that 6,9-bis[2-(dimethylamino)ethylimino]-1,4-dihydrobenzo[g]quinoxaline-5,10-dione exhibits potent cytotoxicity against cancer cell lines. The following table summarizes key findings from various studies:
The mechanism of action appears to involve the induction of apoptosis through pathways including the activation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.
Antimicrobial Activity
The compound's antimicrobial efficacy has been demonstrated against a variety of pathogens. A recent study provided the following MIC values for selected strains:
| Bacterial Strain | MIC (mg/L) | Activity |
|---|---|---|
| MRSA | <3.91 | Potent antibacterial activity |
| Enterococcus faecalis | <3.91 | Effective against VRE |
| Staphylococcus epidermidis | <62.50 | Moderate activity |
These results suggest that the compound could serve as a lead in developing new antibiotics to combat resistant bacterial strains .
Case Studies
Several case studies illustrate the compound's potential:
- Breast Cancer Treatment : In vitro studies showed that treatment with 6,9-bis[2-(dimethylamino)ethylimino]-1,4-dihydrobenzo[g]quinoxaline-5,10-dione resulted in significant reductions in cell viability in MCF-7 cells compared to standard treatments like doxorubicin.
- Antibacterial Efficacy : A study evaluating the compound against clinical isolates revealed its effectiveness in preventing biofilm formation by MRSA and Enterococcus spp., indicating its potential utility in treating infections characterized by biofilm development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
